A Comprehensive Physicochemical Profile of Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate: A Methodological Whitepaper for Pharmaceutical Development
A Comprehensive Physicochemical Profile of Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate: A Methodological Whitepaper for Pharmaceutical Development
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, a novel chemical entity featuring the therapeutically significant indoline scaffold. In the absence of extensive published literature on this specific salt, this document serves as a proactive, methodology-focused whitepaper for researchers, medicinal chemists, and formulation scientists.[1] We will detail the critical physicochemical evaluations necessary to establish a foundation for its progression through the drug development pipeline. The narrative emphasizes the rationale behind each experimental choice, grounding the protocols in established principles of pharmaceutical science to ensure a self-validating and robust data package. The indoline moiety, a saturated analog of indole, is increasingly exploited in drug design for its unique structural and electronic properties, which can confer improved physicochemical characteristics such as enhanced solubility and metabolic stability compared to its aromatic counterpart.[2] This guide outlines the systematic investigation of properties including acidity constant (pKa), lipophilicity (Log P/D), solubility, solid-state characteristics, and stability, which are paramount to understanding its potential as a viable active pharmaceutical ingredient (API).[3]
Introduction: The Strategic Imperative for Early-Stage Characterization
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its intrinsic physical and chemical properties.[3] These properties govern a molecule's behavior from the moment of administration through its absorption, distribution, metabolism, and excretion (ADME) profile, and directly impact the design of a safe, stable, and efficacious dosage form. The subject of this guide, Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, belongs to the indoline class of compounds. Indoline derivatives are integral to numerous natural products and have gained significant traction in modern medicinal chemistry, with applications as anti-tumor, anti-bacterial, and anti-inflammatory agents.[2][4] The non-coplanar structure of the indoline bicyclic system can improve aqueous solubility and modulate lipophilicity, offering distinct advantages in drug design.[2]
This document outlines a logical, phase-appropriate workflow for characterizing this promising NCE. By systematically evaluating its fundamental properties, we can anticipate potential development hurdles, de-risk the project at an early stage, and accelerate its path to clinical evaluation. The following sections provide not just protocols, but the scientific reasoning that underpins them, reflecting a deep understanding of the interplay between a molecule's structure and its ultimate therapeutic performance.
Molecular Identity and Predicted Properties
A foundational step in any characterization is confirming the identity and basic molecular attributes of the compound.
Chemical Structure:
-
Compound Name: Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate
-
Parent Acid: 2-(2,3-dihydroindol-1-yl)propanoic acid
-
Molecular Formula (Parent Acid): C₁₁H₁₃NO₂[1]
-
Molecular Formula (Sodium Salt): C₁₁H₁₂NNaO₂
Table 1: In Silico Predicted Properties of the Parent Acid These values are computationally predicted and require experimental verification.
| Property | Predicted Value | Source | Rationale for Importance |
| Molecular Weight | 191.22 g/mol | PubChem[1] | Influences diffusion, membrane transport, and formulation calculations. |
| XlogP | 2.1 | PubChem[1] | Predicts lipophilicity, a key factor in membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | PubChem[1] | Affects solubility, crystal packing, and receptor binding. |
| Hydrogen Bond Acceptors | 2 | PubChem[1] | Affects solubility, crystal packing, and receptor binding. |
The Characterization Workflow: A Methodological Blueprint
The following diagram outlines the logical flow of experiments designed to build a comprehensive physicochemical profile.
Caption: API Physicochemical Characterization Workflow.
Acidity Constant (pKa)
Expertise & Experience: The pKa is arguably the most critical parameter as it dictates the ionization state of the molecule at different physiological pH values. This directly impacts solubility, absorption, and distribution. For our compound, we anticipate two key ionizable centers: the carboxylic acid of the propanoate group and the nitrogen of the indoline ring. The carboxylic acid will have an acidic pKa (typically ~4-5), while the indoline nitrogen will have a basic pKa. Determining these values is essential for predicting its behavior in the stomach (pH ~1-2) versus the intestine (pH ~6-7.5).
Trustworthiness: The protocol incorporates system suitability checks and triplicate measurements to ensure the accuracy and reproducibility of the data.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~5-10 mg of the parent acid, 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, and dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
-
Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode suitable for aqueous/organic mixtures.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding small, precise volumes and recording the pH after each addition.
-
Titration (Basic pKa): In a separate experiment, dissolve the compound in the co-solvent and titrate with a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the resulting titration curve using appropriate software.
-
Validation: Perform a blank titration of the co-solvent system to correct for any background effects. Run the experiment in triplicate to ensure reproducibility.
Lipophilicity (Log P and Log D)
Expertise & Experience: Lipophilicity is a measure of a drug's ability to partition between an oily (lipid) and an aqueous phase. It is a key predictor of membrane permeability. Log P refers to the partition coefficient of the neutral species, while Log D is the distribution coefficient at a specific pH, accounting for all ionized and neutral forms. Given the ionizable nature of our compound, measuring Log D at physiological pH (e.g., 7.4) is more relevant for predicting in vivo behavior than Log P alone.
Trustworthiness: The shake-flask method, while traditional, is a gold-standard "direct" measurement. The inclusion of a control compound with a known Log P value validates the experimental setup.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). Pre-saturate each phase by shaking them together for 24 hours, then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration.
-
Partitioning: Add a known volume of the stock solution to a known volume of n-octanol in a glass vial.
-
Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate Log D using the formula: Log D = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Control: Run a parallel experiment with a reference compound (e.g., caffeine) to verify the system's performance.
Solid-State Characterization
Expertise & Experience: The solid-state properties of an API are fundamental to its stability, dissolution rate, and manufacturability.[5][6] For a sodium salt, we expect a crystalline material, but it is crucial to investigate for polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have vastly different properties, including solubility and stability.[7] A comprehensive evaluation using orthogonal techniques is non-negotiable.
Trustworthiness: The use of multiple, complementary techniques (DSC, TGA, XRPD) provides a self-validating system. A result from one technique (e.g., a thermal event in DSC) can be explained and confirmed by another (e.g., a phase change in XRPD).
Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point, heat of fusion, and detect any phase transitions.
-
Method: Accurately weigh 2-5 mg of the sodium salt into an aluminum pan. Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 300°C).
-
Interpretation: An endothermic peak will indicate the melting point. The presence of multiple peaks or complex thermal events may suggest polymorphism or degradation.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess thermal stability and quantify the presence of residual solvents or water (hydrates).
-
Method: Heat a 5-10 mg sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge, continuously monitoring its weight as a function of temperature.
-
Interpretation: Weight loss at temperatures below 100°C typically indicates residual water or volatile solvents. The onset of significant weight loss at higher temperatures indicates thermal decomposition.
-
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To determine the degree of crystallinity and identify the unique crystalline form (polymorph).
-
Method: Lightly pack the powder sample onto a sample holder. Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles (e.g., 2° to 40°).
-
Interpretation: A crystalline sample will produce a unique pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal form. An amorphous sample will produce a broad halo with no distinct peaks.
-
The following diagram illustrates the interconnectedness of key physicochemical properties and their impact on drug development outcomes.
Caption: Interplay of Physicochemical Properties in Drug Development.
Summary of Target Data Profile
The successful execution of the described methodologies will yield the data summarized in the table below. This profile will form the basis for all subsequent pre-formulation and formulation development activities.
Table 2: Target Physicochemical Data Profile for Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate
| Parameter | Analytical Method | Target Information | Impact on Development |
| Identity & Purity | ¹H NMR, ¹³C NMR, LC-MS, HPLC | Confirmed structure, purity >99% | Foundational for all subsequent tests. |
| pKa | Potentiometric Titration | pKa₁ (acidic), pKa₂ (basic) | Predicts solubility vs. pH profile and site of absorption. |
| Lipophilicity | Shake-Flask (n-octanol/buffer) | Log D at pH 5.0, 6.8, 7.4 | Informs membrane permeability and potential for oral absorption. |
| Aqueous Solubility | Shake-Flask (HPLC assay) | Intrinsic solubility (S₀), solubility at pH 5.0, 6.8, 7.4 | Determines dissolution rate; guides formulation (e.g., need for enhancers). |
| Melting Point | DSC | Onset temperature, peak maximum (°C) | Indicator of purity and crystal lattice energy. |
| Thermal Stability | TGA | Decomposition onset temperature (°C) | Defines temperature limits for manufacturing (e.g., drying, milling). |
| Crystallinity | XRPD | Crystalline or amorphous nature | Impacts stability, dissolution, and handling properties. |
| Polymorphism | XRPD, DSC, Microscopy | Identification of unique crystal forms | Critical for ensuring consistent product performance and IP protection. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Water uptake (%) vs. relative humidity | Determines sensitivity to moisture and requirements for packaging/storage. |
Conclusion
The systematic physicochemical characterization of Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate is a critical, value-adding exercise in its early-stage development. The methodologies outlined in this guide represent a robust and scientifically sound approach to generating a comprehensive data package. By understanding the interplay between the compound's structure and its fundamental properties—from pKa and solubility to its solid-state behavior—we can proactively design an optimal formulation, anticipate biopharmaceutical challenges, and establish a clear, data-driven path toward clinical trials. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this promising indoline derivative.
References
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Protheragen. (n.d.). API Physical Characteristics Testing.
- ResearchGate. (2025, October 21). Development and Application of Indolines in Pharmaceuticals.
- PMC. (2023, February 1). Development and Application of Indolines in Pharmaceuticals.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- Pharma Inventor Inc. (n.d.). API Physico-Chemical.
- Teva api (TAPI). (2021, April 13). Defining the right physical properties of API.
- DOI. (2026, January 31). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors.
- MDPI. (2025, June 1). Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics.
- PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
- PubChemLite. (n.d.). Sodium 2-(2,3-dihydro-1h-indol-1-yl)propanoate (C11H13NO2).
Sources
- 1. PubChemLite - Sodium 2-(2,3-dihydro-1h-indol-1-yl)propanoate (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainventor.com [pharmainventor.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 7. tapi.com [tapi.com]
